1-oxyde de 4-tert-butylpyridine

Vue d'ensemble

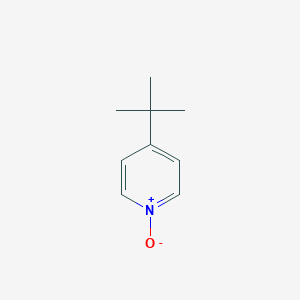

Description

4-tert-Butylpyridine 1-oxide is an organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its white to almost white powder or crystalline appearance and is used in various chemical applications due to its unique properties.

Applications De Recherche Scientifique

4-tert-Butylpyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Its role in biological systems is less documented, but it can be used in studies involving pyridine derivatives.

Industry: Used in the preparation of electronic materials, such as in the hole transport layer of perovskite solar cells, where it helps improve efficiency and stability

Mécanisme D'action

- Role : TBP enhances the conductivity and hole mobility of the hole transport material (often spiro-OMeTAD), which is essential for efficient charge extraction and transport within the solar cell structure .

- TBP improves the crystallinity of the perovskite layer. When added during the perovskite film formation (either in two-step or one-step routes), it enhances the overall quality of the perovskite crystal structure. This improved crystallinity contributes to better charge transport and reduced recombination losses .

Target of Action

Mode of Action

Action Environment

Analyse Biochimique

Biochemical Properties

4-tert-Butylpyridine 1-oxide plays a significant role in biochemical reactions, particularly in the field of solar cell research. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to improve the crystallinity of perovskite in solar cells, which enhances their efficiency . The compound interacts with lead iodide (PbI2) and methylammonium iodide (CH3NH3I) to facilitate the formation of high-quality perovskite crystals . These interactions are crucial for the performance of perovskite solar cells.

Cellular Effects

The effects of 4-tert-Butylpyridine 1-oxide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In the context of solar cells, 4-tert-Butylpyridine 1-oxide has been shown to enhance the stability and efficiency of perovskite solar cells by preventing the decomposition of perovskite materials and maintaining the conductivity of the hole transport layer . This compound’s ability to stabilize perovskite materials is essential for the long-term performance of solar cells.

Molecular Mechanism

At the molecular level, 4-tert-Butylpyridine 1-oxide exerts its effects through various binding interactions with biomolecules. It acts as a charge recombination inhibitor in perovskite solar cells, similar to its role in dye-sensitized solar cells . The compound binds to the surface of titanium dioxide (TiO2) and reduces the amount of adsorbed protons and lithium ions, thereby affecting the surface charge and improving the efficiency of the solar cells . Additionally, 4-tert-Butylpyridine 1-oxide interacts with halogen bonds to prevent the decomposition of perovskite materials .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-tert-Butylpyridine 1-oxide over time have been studied extensively in laboratory settings. It has been found that the compound maintains its stability and effectiveness in enhancing the performance of perovskite solar cells over extended periods . The incorporation of halogen bonds with 4-tert-Butylpyridine 1-oxide has been shown to significantly enhance the stability of perovskite films, maintaining their initial morphology, crystal structure, and light absorbance . This stability is crucial for the long-term application of perovskite solar cells.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 4-tert-Butylpyridine 1-oxide in animal models are limited, it is known that the compound’s effects can vary with different dosages. In the context of solar cells, the concentration of 4-tert-Butylpyridine 1-oxide used can influence the efficiency and stability of the cells . Higher concentrations may lead to improved performance, but excessive amounts could potentially cause adverse effects on the materials used in the cells

Metabolic Pathways

Its role in enhancing the performance of perovskite solar cells suggests that it may interact with various enzymes and cofactors involved in the formation and stabilization of perovskite materials

Transport and Distribution

4-tert-Butylpyridine 1-oxide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the context of solar cells, the compound is incorporated into the hole transport layer, where it plays a crucial role in maintaining the conductivity and stability of the layer . The distribution of 4-tert-Butylpyridine 1-oxide within the solar cell components is essential for its overall performance and efficiency.

Subcellular Localization

The subcellular localization of 4-tert-Butylpyridine 1-oxide is primarily within the components of perovskite solar cells. It is localized in the hole transport layer, where it interacts with other materials to enhance the stability and efficiency of the cells . The compound’s ability to bind to specific sites within the solar cell components is crucial for its function as a charge recombination inhibitor and stabilizer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-tert-Butylpyridine 1-oxide can be synthesized through the oxidation of 4-tert-butylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid. The reaction is typically carried out at elevated temperatures (around 90°C) overnight. The reaction mixture is then cooled, and the product is extracted using dichloromethane, followed by drying and concentration to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally involves similar oxidation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-tert-Butylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound itself is an oxidized form of 4-tert-butylpyridine.

Reduction: It can be reduced back to 4-tert-butylpyridine under appropriate conditions.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

Reduction: Catalytic hydrogenation or other reducing agents.

Substitution: Various electrophiles can be used for substitution reactions.

Major Products:

Oxidation: 4-tert-Butylpyridine 1-oxide.

Reduction: 4-tert-Butylpyridine.

Substitution: Products depend on the substituent introduced.

Comparaison Avec Des Composés Similaires

4-tert-Butylpyridine: The non-oxidized form of the compound.

4-tert-Butyl-2-chloropyridine: A chlorinated derivative.

4-tert-Butylpyridine-N-oxide: Another name for the same compound.

Uniqueness: 4-tert-Butylpyridine 1-oxide is unique due to its oxidized nitrogen, which imparts different chemical reactivity compared to its non-oxidized counterpart. This makes it particularly useful in applications requiring specific electronic properties, such as in solar cells .

Activité Biologique

4-tert-Butylpyridine 1-oxide (CAS No. 23569-17-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, particularly focusing on its role in pharmacology and toxicology.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Structure : The compound features a pyridine ring substituted with a tert-butyl group and an oxide functional group.

Synthesis

4-tert-Butylpyridine 1-oxide can be synthesized from 4-tert-butylpyridine through oxidation processes. Various methods have been documented, including the use of oxidizing agents such as hydrogen peroxide or ozone under controlled conditions to yield high purity products .

Antioxidant Properties

Research indicates that 4-tert-butylpyridine 1-oxide exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress. A study demonstrated that compounds with similar structures can scavenge free radicals, thereby reducing cellular damage and inflammation .

Cytotoxic Effects

In vitro studies have shown that 4-tert-butylpyridine 1-oxide can influence cell viability. For example, it has been tested against various cancer cell lines, revealing dose-dependent cytotoxicity. The compound's mechanism may involve the induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Role in Perovskite Solar Cells

Recent investigations have highlighted the role of 4-tert-butylpyridine as an additive in perovskite solar cells (PSCs). It has been shown to enhance the efficiency of hole transport materials, improving the overall performance of solar cells by facilitating better charge transport and reducing recombination losses . This application underscores its significance beyond traditional biological contexts.

Study on Anticancer Activity

A notable study evaluated the anticancer effects of 4-tert-butylpyridine 1-oxide on human cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis markers compared to control groups. The study concluded that further investigation into its mechanisms could reveal novel therapeutic pathways for cancer treatment .

Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of 4-tert-butylpyridine 1-oxide. In animal models, it was observed that high doses could lead to liver enzyme alterations, indicating potential hepatotoxicity. However, at lower concentrations, it demonstrated a favorable safety margin, suggesting therapeutic potential with careful dosing .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-tert-butyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFQXPIZAKBRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23569-17-7 | |

| Record name | 4-(tert-Butyl)pyridine 1-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical reaction described in the research paper involving 4-tert-butylpyridine 1-oxide?

A1: The research paper [] investigates the deoxygenative substitution reactions of 4-tert-butylpyridine 1-oxide with tert-butyl and 1-adamantyl mercaptan. These reactions lead to the formation of tetrahydropyridines and furans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.